molecular formula C16H13N3O B2679045 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile CAS No. 338966-40-8

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile

Cat. No. B2679045
CAS RN: 338966-40-8
M. Wt: 263.3
InChI Key: VKYJJFNBPMZSEQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (also known as MDP2P) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a key precursor in the synthesis of various drugs and is also used as a reagent in organic chemistry.

Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, including structures similar to 4-(2-Methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties on metals. A study demonstrated the efficacy of pyridine derivatives as mixed-type inhibitors mainly cathodic for mild steel in hydrochloric acid, indicating their potential in protecting metal surfaces against corrosion. The inhibitors' adsorption on mild steel obeys Langmuir's adsorption isotherm, with the protective film formation confirmed by SEM and EDX analyses (Ansari, Quraishi, & Singh, 2015).

Synthesis and Characterization

The compound has been involved in synthesis studies, leading to new chemical entities with potential applications in material science and pharmaceuticals. A notable study involved the synthesis of novel pyridine derivatives using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing a method for creating compounds with significant yields and confirming their structures via NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).

Material Properties Analysis

Another application area includes the investigation of physical properties such as density, sound speed, and viscosity of dihydropyridine derivatives in solvents like dimethyl sulfoxide. These studies provide insight into solute-solvent interactions and the potential of these compounds in various industrial applications, including as solvents or in solute delivery systems (Baluja & Talaviya, 2016).

Corrosion Inhibitors for Mild Steel

Further research on similar pyridine derivatives has revealed their high efficiency as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit mixed-type inhibition behavior with significant efficiency, highlighting their importance in industrial corrosion protection (Sudheer & Quraishi, 2014).

properties

IUPAC Name

4-(2-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-10-13(8-17)16(14(9-18)11(2)19-10)12-6-4-5-7-15(12)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYJJFNBPMZSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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